N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
This involves examining the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used for this analysis.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. It could include information about the reagents and conditions required for the reactions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthetic Chemistry and Novel Compound Development
- Heteroaromatization and Novel Derivatives : Research focused on the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moieties. These compounds demonstrated promising antibacterial and antifungal properties (Hassan et al., 2009).
- Innovative Catalysis for Derivative Synthesis : A study presented an efficient synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, showcasing the role of DMAP as a superior catalyst (Khashi et al., 2014).
Molecular Docking and Biological Activities
- Anticancer and Anti-HIV Potentials : A study explored the synthesis and characterization of 1,4-disubstituted-1,2,3-triazolethymine derivatives, evaluating their cytotoxic activities against breast cancer (MDA-MB 231) and anti-HIV activities. Some derivatives displayed significant cytotoxic activity, suggesting potential as anticancer drugs (Almashal et al., 2020).
- Antibacterial and Antifungal Efficacy : Compounds synthesized from sulfamethazine Schiff-base ligand demonstrated varied antibacterial activity, with structural-activity relationship analysis indicating significant descriptors correlating with biological activity (Mansour, 2014).
Physical and Chemical Properties
- Hyperpolarizability and Fluorescent Properties : Investigations into the first hyperpolarizability of sulfonamide amphiphiles revealed significant values, suggesting potential applications in nonlinear optics and as fluorescent probes for metal ions (Kucharski et al., 1999).
Enzyme Inhibition and Drug Design
- Synthesis and Enzyme Inhibition Activities : Novel thiourea derivatives bearing benzenesulfonamide moiety were synthesized and evaluated for their antimycobacterial activity, showcasing significant potential against Mycobacterium tuberculosis (Ghorab et al., 2017).
Safety And Hazards
This would involve examining the safety and hazards associated with the compound. It could include information about its toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.
Future Directions
This could involve discussing potential future research directions involving the compound. This might include potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.
Please note that this is a general guide and the specific details would depend on the particular compound and the available literature. For a comprehensive analysis of a specific compound, I would recommend consulting the primary scientific literature or a trusted database of chemical information. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O2S/c1-22(2)13-12(9-19-14(20-13)23(3)4)21-26(24,25)11-7-5-10(6-8-11)15(16,17)18/h5-9,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVPZMSWZMPABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide |
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